molecular formula C19H20ClN3O3 B11558616 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide

Cat. No.: B11558616
M. Wt: 373.8 g/mol
InChI Key: HYBALUJVRGZQSQ-SRZZPIQSSA-N
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Description

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, a chlorobenzyl group, and an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide typically involves the condensation of 4-chlorobenzylidenehydrazine with an appropriate acetamide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(1-naphthyl)-2-oxoacetamide
  • 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide lies in its specific structural features, such as the presence of the chlorobenzyl group and the hydrazone linkage

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-propan-2-yloxamide

InChI

InChI=1S/C19H20ClN3O3/c1-13(2)22-18(24)19(25)23-21-11-14-5-9-17(10-6-14)26-12-15-3-7-16(20)8-4-15/h3-11,13H,12H2,1-2H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

HYBALUJVRGZQSQ-SRZZPIQSSA-N

Isomeric SMILES

CC(C)NC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)NC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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